molecular formula C12H23NO2 B1420302 Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate CAS No. 1099610-67-9

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate

Cat. No.: B1420302
CAS No.: 1099610-67-9
M. Wt: 213.32 g/mol
InChI Key: IDIXQDLEKMHRAK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing both heterocyclic and ester functional groups. The complete systematic name "ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate" precisely describes the molecular architecture through a logical sequence that identifies the ester backbone, the attachment point of the heterocyclic substituent, and the specific substitution pattern on the piperidine ring. The nomenclature begins with "ethyl" to designate the alcohol-derived portion of the ester, followed by the numerical designation "3-" indicating the position of attachment of the piperidine substituent on the propanoic acid carbon chain. The parenthetical expression "(3,5-dimethylpiperidin-1-yl)" specifies both the identity of the heterocyclic ring system and the precise positions of the methyl substituents, with the "1-yl" designation indicating that the nitrogen atom serves as the point of attachment to the propanoate chain.

Alternative chemical designations for this compound reflect various naming conventions and chemical database systems that provide additional means of identification and classification. The compound is also recognized under the systematic name "1-piperidinepropanoic acid, 3,5-dimethyl-, ethyl ester," which represents an alternative approach to nomenclature that emphasizes the derivation from piperidine and propanoic acid precursors. This alternative designation highlights the structural relationship between the compound and its constituent molecular fragments, providing insight into potential synthetic pathways and chemical transformations. Additional synonymous designations include "ethyl 3,5-dimethyl-1-piperidinepropanoate" and variations that emphasize different aspects of the molecular structure while maintaining chemical accuracy. These alternative names serve important functions in chemical literature searches, database queries, and cross-referencing activities that are essential for comprehensive research and development programs.

The systematic approach to naming this compound also considers the potential for stereochemical variations and substitution isomers that may exist within the broader family of dimethylpiperidine propanoate esters. The designation of positional isomers and stereoisomers requires careful attention to the specific substitution patterns and three-dimensional arrangements of atoms within the molecule. The nomenclature system accommodates these variations through the use of stereochemical descriptors and positional indicators that ensure precise identification of specific molecular forms. This comprehensive naming approach facilitates accurate communication among researchers and enables precise specification of target compounds in synthetic chemistry applications.

Properties

IUPAC Name

ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-4-15-12(14)5-6-13-8-10(2)7-11(3)9-13/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXQDLEKMHRAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801269140
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099610-67-9
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099610-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,5-dimethyl-1-piperidinepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801269140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthetic Routes via Nucleophilic Substitution and Cyclization

Method Overview:
This approach involves the initial synthesis of a suitable precursor, such as a β-amino ester or amino alcohol, followed by cyclization to form the piperidine ring. The key steps include nucleophilic substitution reactions and intramolecular cyclization under controlled conditions.

Reaction Scheme and Conditions:

  • Starting materials: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate derivatives or related keto-esters.
  • Nucleophilic amine sources, such as 2-amino-3,5-dimethylpiperidine or analogous compounds, are reacted with keto-esters under basic or acidic conditions to promote cyclization.
  • Typical conditions involve reflux in polar solvents like ethanol or acetonitrile, with catalysts such as acids or bases, depending on the specific route.
  • Yields reported are generally high, around 80-95%, with reaction times ranging from 12 to 24 hours.

Data Table:

Raw Material Solvent Catalyst Temperature Time Yield Reference
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate Ethanol None Reflux (~78°C) 12-24h 80-95%
2-Amino-3,5-dimethylpiperidine Ethanol None Reflux 12-20h ~85%

Research Findings:

  • The intramolecular cyclization is facilitated by the nucleophilic amine attacking the keto group, forming the piperidine ring.
  • The process benefits from mild heating and polar solvents, which improve reaction efficiency and yield.

Multistep Synthesis via Amino Acid Derivatives and Catalytic Hydrogenation

Method Overview:
This method employs amino acid derivatives, such as β-alanine or its esters, as starting materials, which undergo functionalization and cyclization, followed by hydrogenation to form the piperidine ring.

Reaction Scheme and Conditions:

  • Initial esterification of amino acids yields β-alanine esters.
  • These esters are reacted with aldehydes or ketones under catalytic conditions, often using palladium or platinum catalysts, to promote cyclization.
  • Final hydrogenation steps convert unsaturated intermediates into saturated piperidine rings.

Data Table:

Starting Material Catalyst Solvent Temperature Time Yield Reference
β-Alanine ethyl ester Pd/C Ethanol Reflux 16-20h 70-92%
2-Aminopyrrolidine Hydrogenation Ethanol Room temp 12-24h 80-90%

Research Findings:

  • The use of palladium-catalyzed hydrogenation provides high selectivity and yields.
  • This route is advantageous for synthesizing derivatives with specific substitution patterns, including methyl groups at the 3 and 5 positions.

Catalytic Cyclization Using Organometallic Reagents

Method Overview:
Organometallic chemistry offers routes to construct the piperidine ring via cyclization of suitable precursors, such as aziridines or allylic compounds, followed by ring expansion or rearrangement.

Reaction Scheme and Conditions:

  • Aziridines undergo radical rearrangement or cyclization upon treatment with tin hydrides or palladium complexes, forming piperidines.
  • Allylic amination and ring-closing metathesis are also employed, often catalyzed by palladium or ruthenium complexes.

Data Table:

Precursor Catalyst Conditions Yield Reference
Aziridines Tri-n-butyltin hydride 110°C, 16h 60-70%
Allylic esters Pd catalysis Reflux 75-85%

Research Findings:

  • Organometallic-mediated cyclizations are efficient for constructing complex piperidine frameworks with high stereocontrol.
  • These methods are suitable for synthesizing substituted piperidines relevant to pharmaceutical intermediates.

Environmentally Friendly and Cost-Effective Approaches

Recent innovations focus on green chemistry principles, utilizing inexpensive raw materials, benign solvents, and milder conditions to improve safety and reduce environmental impact.

Method Highlights:

  • Use of ethanol or ethyl acetate as solvents.
  • Catalysis with trifluoromethanesulfonic acid or other mild acids.
  • Reaction temperatures maintained between 120-160°C with reaction times of 16-20 hours.

Research Findings:

  • These methods achieve yields exceeding 80% with high purity, suitable for scale-up.
  • The process minimizes hazardous waste and simplifies purification steps.

Summary: The synthesis of Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate predominantly involves intramolecular cyclization of keto-esters or amino esters, catalyzed by acids or metals, under reflux conditions. Recent advances emphasize environmentally friendly, cost-effective routes with high yields and purity. The choice of method depends on the desired substitution pattern, scale, and purity requirements, with multistep catalytic strategies offering versatility for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then exert its effects on biological pathways .

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Ethyl 2-(3,5-dimethylpiperidin-1-yl)propanoate is a positional isomer of the target compound, differing in the ester linkage (C2 vs. C3). This variation may influence steric effects, solubility, and reactivity in synthetic pathways .
  • Biological Relevance : Piperidine derivatives with methyl or ethyl substituents are often explored as intermediates in drug discovery, particularly for central nervous system (CNS) targets, due to their ability to modulate receptor binding .

Non-Piperidine Propanoate Esters

Ethyl 3-(Methylthio)propanoate

This compound (detected in pineapple pulp and core) shares the ethyl propanoate backbone but replaces the piperidine group with a methylthio (-SMe) substituent .

  • Odor Activity: Ethyl 3-(methylthio)propanoate exhibits high odor activity values (OAVs) in pineapple, contributing to fruity/sulfurous aromas. In contrast, the target compound’s piperidine moiety likely reduces volatility, making it less relevant in flavor chemistry .

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

  • Bioactivity: The thioxothiazolidinone ring enables interactions with microbial enzymes, unlike the dimethylpiperidine group, which may instead target amine-binding receptors .
  • Reactivity : The presence of a thioxo group increases susceptibility to nucleophilic attack, whereas the target compound’s piperidine ring offers stability under physiological conditions.

Biological Activity

Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for enhancing the pharmacological properties of compounds. The structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

where x,y,z,wx,y,z,w are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinergic System : Compounds with piperidine structures often exhibit activity at cholinergic receptors. This compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can enhance cognitive functions and memory retention .
  • Anticancer Activity : Research indicates that similar piperidine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, one study highlighted the anticancer potential of piperidine-based compounds through mechanisms involving apoptosis induction in specific tumor models .

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound and related compounds.

Activity Description Reference
Anticancer Induces apoptosis in hypopharyngeal tumor cells; shows cytotoxicity .
Cholinesterase Inhibition Potential to inhibit AChE and BuChE enzymes, enhancing cognitive function .
Antioxidant Properties Exhibits antioxidant activity which may protect against oxidative stress .
Antiviral Activity Inhibitory effects on viruses like H1N1 and SARS-CoV2 through receptor binding .

Case Study 1: Anticancer Properties

In a study examining various piperidine derivatives, this compound was found to have significant cytotoxic effects on FaDu hypopharyngeal cancer cells. The study employed a three-component reaction leading to the formation of the compound and assessed its ability to induce apoptosis compared to standard chemotherapeutic agents like bleomycin. Results indicated a promising cytotoxic profile, suggesting further investigation into its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives on models of Alzheimer's disease. This compound was evaluated for its ability to inhibit cholinesterase enzymes. The findings demonstrated that this compound could enhance acetylcholine levels in the brain, potentially improving cognitive functions in neurodegenerative conditions .

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling 3,5-dimethylpiperidine with ethyl propanoate derivatives via nucleophilic substitution or condensation reactions. Key steps include:
  • Reagent selection : Use coupling agents like EDCI or DCC for esterification .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Temperature control : Maintain 50–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product .
  • Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer :
  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Identify characteristic peaks (e.g., ester carbonyl at ~170 ppm, piperidine ring protons at 1.2–3.0 ppm) .
  • HSQC NMR : Resolve overlapping signals from the piperidine and ester moieties .
  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles (e.g., triclinic system with space group P1) .
  • Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear chemical-resistant gloves (nitrile), lab coats, and safety goggles. Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation .
  • Spill management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Dose-response studies : Test across a wide concentration range (nM–μM) to identify non-linear effects .
  • Assay validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target specificity .
  • Data normalization : Control for batch-to-batch variability in compound purity using HPLC and internal standards (e.g., deuterated analogs) .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Target identification :
  • Pull-down assays : Use biotinylated analogs to capture interacting proteins .
  • Molecular docking : Model interactions with receptors (e.g., GPCRs, kinases) using software like AutoDock .
  • Pathway analysis : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways .
  • Inhibitor profiling : Compare activity against known inhibitors (e.g., COX-2 inhibitors for anti-inflammatory studies) .

Q. How can structure-activity relationships (SAR) be explored to improve this compound’s efficacy?

  • Methodological Answer :
  • Analog synthesis : Modify the piperidine ring (e.g., substituents at 3,5-positions) or ester group (e.g., methyl vs. ethyl) .
  • Pharmacophore mapping : Identify critical moieties (e.g., ester carbonyl for hydrogen bonding) via 3D-QSAR models .
  • Bioisosteric replacement : Replace the piperidine ring with morpholine or pyrrolidine to assess steric/electronic effects .

Q. What analytical methods are suitable for detecting decomposition products or impurities?

  • Methodological Answer :
  • GC-FID/MS : Profile volatile byproducts (e.g., ethyl acetate, dimethylamine) .
  • HPLC-DAD/ELSD : Monitor non-volatile impurities (e.g., hydrolyzed propanoic acid derivatives) .
  • Stability studies : Accelerate degradation under heat (40–60°C) or UV light to identify labile groups .

Data Interpretation and Experimental Design

Q. How should researchers design experiments to account for batch variability in physicochemical properties?

  • Methodological Answer :
  • Standardization : Use a single supplier for starting materials and validate purity via COA .
  • Control groups : Include reference compounds (e.g., ethyl piperidine-3-carboxylate) in assays .
  • Statistical design : Apply factorial DOE (Design of Experiments) to test interactions between variables (e.g., solvent, temperature) .

Q. What computational tools can predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab to estimate log P (2.1–3.5), BBB permeability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate membrane permeation using GROMACS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Reactant of Route 2
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Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate

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